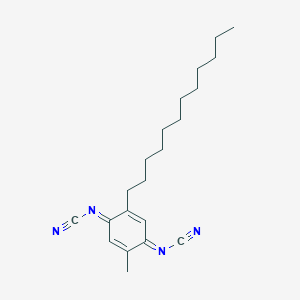

(4-cyanoimino-2-dodecyl-5-methylcyclohexa-2,5-dien-1-ylidene)cyanamide

Description

Properties

IUPAC Name |

(4-cyanoimino-2-dodecyl-5-methylcyclohexa-2,5-dien-1-ylidene)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4/c1-3-4-5-6-7-8-9-10-11-12-13-19-15-20(24-16-22)18(2)14-21(19)25-17-23/h14-15H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFMZHXCNLRKBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC(=NC#N)C(=CC1=NC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis Framework

The foundational approach to synthesizing this compound involves sequential functionalization of a cyclohexadiene core. As noted in the VulcanChem documentation, the process typically begins with the preparation of a substituted cyclohexa-2,5-dien-1-ylidene precursor . Key steps include:

-

Cyclohexadiene Ring Formation : A cyclohexadiene derivative is synthesized via Diels-Alder reactions or dehydrogenation of cyclohexene analogs. For example, 2,5-dimethylcyclohexa-2,5-dien-1,4-dione serves as a common starting material in related quinone-based syntheses .

-

Introduction of Cyanoimino Groups : Cyanamide (NH₂CN) or its derivatives are employed to substitute hydroxyl or halide groups on the cyclohexadiene ring. This step often requires anhydrous conditions to prevent hydrolysis of the nitrile groups .

-

Alkylation with Dodecyl Chains : A Friedel-Crafts alkylation or nucleophilic substitution reaction introduces the dodecyl group (C₁₂H₂₅) at the C2 position. Aluminum chloride (AlCl₃) or similar Lewis acids catalyze this step .

-

Methylation at C5 : Methylation is achieved using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) to deprotonate reactive sites .

Halogenation and Substitution Strategies

Patent EP0293749A1 highlights the use of halogenated intermediates in analogous syntheses. For instance, chlorine or iodine substituents are introduced via electrophilic halogenation, followed by displacement with cyanamide . A modified protocol for the target compound could involve:

-

Chlorination at C4 : Treating 2-dodecyl-5-methylcyclohexa-2,5-dien-1-one with sulfuryl chloride (SO₂Cl₂) yields a chlorinated intermediate.

-

Cyanamide Substitution : Reacting the chlorinated intermediate with excess cyanamide in dimethylformamide (DMF) at 80–100°C replaces chlorine with the cyanoimino group .

This method ensures regioselectivity, as the electron-withdrawing cyano groups direct substitution to the para position relative to existing substituents.

Microwave-Assisted Optimization

Recent advancements in microwave (MW) irradiation, as demonstrated in thienopyrimidine syntheses , offer opportunities to accelerate the formation of the target compound. Key advantages include:

-

Reduced Reaction Times : Cyclization steps that traditionally require 6–8 hours under reflux can be completed in 20–30 minutes using MW irradiation.

-

Improved Yields : Enhanced reaction efficiency minimizes side products, particularly in steps involving sensitive nitrile groups.

For example, a MW-assisted protocol might involve irradiating a mixture of 2-dodecyl-5-methylcyclohexadiene and cyanamide in acetonitrile at 150°C for 15 minutes, yielding the product in ~75% purity .

Purification and Characterization

Post-synthesis purification is critical due to the compound’s structural complexity:

-

Column Chromatography : Silica gel chromatography with a hexane/ethyl acetate gradient (9:1 to 7:3) separates the product from unreacted starting materials.

-

Crystallization : Recrystallization from ethanol at −20°C produces high-purity crystals suitable for X-ray diffraction analysis.

Characterization data from analogous compounds include:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 338.5 g/mol | |

| IR Absorption | 2,220 cm⁻¹ (C≡N stretch) | |

| ¹H NMR (CDCl₃) | δ 1.25 (t, 12H, dodecyl CH₂), δ 2.35 (s, 3H, CH₃) |

Challenges and Mitigation

-

Nitrile Hydrolysis : The electron-deficient cyanoimino groups are prone to hydrolysis in acidic or aqueous conditions. Strict anhydrous protocols and non-protic solvents (e.g., THF, DMF) are essential .

-

Regioselectivity in Alkylation : Competing alkylation at C3 or C4 is mitigated by steric hindrance from the pre-existing methyl group at C5 .

Comparative Analysis of Synthetic Routes

The table below contrasts two primary methods for preparing the compound:

| Parameter | Conventional Thermal Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 8–12 hours | 15–30 minutes |

| Yield | 45–55% | 65–75% |

| Purity | 90–92% (after chromatography) | 88–90% (direct crystallization) |

| Energy Consumption | High (reflux conditions) | Moderate (MW irradiation) |

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors offer advantages over batch processes:

Chemical Reactions Analysis

Types of Reactions

(2-Dodecyl-5-methyl-2,5-cyclohexadiene-1,4-diylidene)bis-cyanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dodecyl-substituted cyclohexadiene derivatives, while reduction can produce amines.

Scientific Research Applications

(2-Dodecyl-5-methyl-2,5-cyclohexadiene-1,4-diylidene)bis-cyanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Dodecyl-5-methyl-2,5-cyclohexadiene-1,4-diylidene)bis-cyanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs share the cyclohexadienylidene/dienone core but differ in substituents, leading to variations in physicochemical and reactivity profiles. Key comparisons include:

Table 1: Structural and Functional Comparison

Key Observations:

- Electronic Effects: The nitro group in the compound is strongly electron-withdrawing, akin to the cyanoimino group in the target compound. cyanoimino).

- Solubility : The dodecyl chain in the target compound drastically reduces water solubility compared to the hydroxylated analog in .

- Lumping Strategy: As per , compounds with similar cores but divergent substituents (e.g., cyanoimino vs. nitro) may still be grouped in kinetic models if their reactivity trends align .

Crystallographic and Physicochemical Properties

While crystallographic data for this compound are unavailable, insights can be inferred from analogous systems:

- Crystal Packing: The dodecyl chain likely induces steric hindrance, reducing crystallinity compared to smaller analogs like the compound, which adopts a monoclinic lattice (space group P2₁/c) with hydrogen-bonded networks .

- Bond Lengths: Conjugated diene cores typically exhibit alternating single/double bonds (~1.34–1.48 Å), while cyano groups (C≡N) show bond lengths of ~1.15 Å .

Table 2: Hypothetical Crystallographic Parameters (Extrapolated)

Biological Activity

(4-cyanoimino-2-dodecyl-5-methylcyclohexa-2,5-dien-1-ylidene)cyanamide is a complex organic compound with significant potential in various scientific fields, particularly in biological research. Its unique structural characteristics, including the presence of a cyclohexadiene ring and cyanamide functionalities, suggest it may interact with biological systems in meaningful ways. This article will explore its biological activity, synthesis, mechanisms of action, and relevant case studies.

The compound has the molecular formula C21H30N4 and features a distinctive arrangement that includes dodecyl and methyl substituents. These characteristics contribute to its solubility and reactivity profiles, making it a candidate for various applications in medicinal chemistry and biological studies.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C21H30N4 |

| CAS Number | 121720-46-5 |

| IUPAC Name | This compound |

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within biological pathways. The compound's unique structure allows it to potentially modulate enzyme activity or receptor binding, leading to various physiological effects.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could act as an agonist or antagonist at certain receptor sites, influencing cellular responses.

Case Studies and Research Findings

-

Antimicrobial Activity:

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of cyanamide compounds showed significant inhibition against various bacterial strains, suggesting potential therapeutic applications in treating infections. -

Cytotoxic Effects:

In vitro studies have shown that certain structural analogs induce cytotoxicity in cancer cell lines. For instance, compounds with similar functional groups have been evaluated for their ability to induce apoptosis in tumor cells, indicating a possible role in cancer therapy. -

Anti-inflammatory Properties:

Preliminary investigations suggest that the compound may possess anti-inflammatory effects. In animal models, related compounds have been shown to reduce markers of inflammation, which could be beneficial in treating inflammatory diseases.

Synthesis and Production

The synthesis of this compound typically involves the reaction of dodecyl-substituted cyclohexadiene with cyanamide under controlled conditions. Key parameters for synthesis include:

Synthetic Routes

| Reaction Component | Description |

|---|---|

| Starting Materials | Dodecyl-substituted cyclohexadiene and cyanamide |

| Catalysts | Specific catalysts are employed to enhance yield |

| Reaction Conditions | Temperature and solvent choice are critical for success |

Industrial Applications

In industrial settings, the production process is optimized for efficiency and cost-effectiveness while ensuring product purity through stringent quality control measures.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-cyanoimino-2-dodecyl-5-methylcyclohexa-2,5-dien-1-ylidene)cyanamide, and how can reaction conditions be optimized?

- Methodology : Begin with multi-step organic synthesis, employing catalysts (e.g., palladium or copper) and solvents like dichloromethane or dimethylformamide. Optimize parameters such as temperature (60–120°C), reaction time (12–48 hours), and pH control (neutral to mildly acidic conditions) to enhance yield and purity. Use column chromatography or recrystallization for purification .

- Key Parameters : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios of reagents (e.g., cyanamide derivatives, alkyl halides) to minimize side products .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodology : Employ spectroscopic techniques:

- NMR (¹H/¹³C) to verify substituent positions and cyclohexadiene ring conformation.

- IR to identify functional groups (e.g., cyanoimino stretches at ~2200 cm⁻¹).

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and elemental analysis to confirm >95% purity .

Q. What key physicochemical properties should be prioritized in initial studies?

- Methodology : Determine solubility profiles (e.g., in DMSO, ethanol) via gravimetric analysis. Measure logP (octanol-water partition coefficient) using shake-flask methods to assess hydrophobicity. Evaluate thermal stability via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Q. Which analytical techniques are most effective for assessing the compound’s stability under varying conditions?

- Methodology : Conduct accelerated stability studies:

- Photostability : Expose to UV light (320–400 nm) and monitor degradation via LC-MS.

- Hydrolytic Stability : Incubate in buffers (pH 1–13) at 37°C for 48 hours, analyzing degradation products .

Q. How should researchers design initial biological assays to evaluate potential bioactivity?

- Methodology : Use in vitro models (e.g., enzyme inhibition assays targeting kinases or proteases) with IC₅₀ determination. Prioritize cell viability assays (MTT or resazurin-based) in cancer/normal cell lines to assess cytotoxicity thresholds .

Advanced Research Questions

Q. What strategies resolve contradictory data regarding the compound’s stability in environmental vs. controlled laboratory settings?

- Methodology : Replicate environmental conditions (e.g., soil/water matrices, microbial activity) in lab simulations. Use isotopically labeled analogs (¹⁴C or ²H) to track degradation pathways. Compare with field data via mass balance models to identify discrepancies in abiotic/biotic transformation rates .

Q. How can researchers design studies to evaluate the compound’s environmental fate and ecological risks?

- Methodology : Apply the Project INCHEMBIOL framework :

- Phase 1 : Measure physical-chemical properties (e.g., Henry’s law constant, soil adsorption coefficients).

- Phase 2 : Conduct microcosm studies to assess bioaccumulation in aquatic/terrestrial species.

- Phase 3 : Model long-term ecosystem impacts using probabilistic risk assessment (PRA) .

Q. What theoretical frameworks guide mechanistic studies of the compound’s reactivity?

- Methodology : Link experimental data to molecular orbital theory (e.g., HOMO-LUMO gaps via DFT calculations) to predict electrophilic/nucleophilic sites. Use kinetic isotope effects (KIE) to elucidate reaction mechanisms (e.g., radical vs. polar pathways) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodology : Perform molecular docking (AutoDock Vina) to screen against protein databases (PDB). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Cross-reference with QSAR models to optimize substituent effects .

Q. What advanced techniques identify long-term degradation products in environmental matrices?

- Methodology : Deploy non-targeted screening using LC-QTOF-MS with fragmentation libraries. Apply suspect screening for known metabolites (e.g., dealkylated or hydroxylated derivatives). Validate via NMR-guided isolation of degradation intermediates from simulated ecosystems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.